Lucidenic acid N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBNHHXOJXFNM-UQCMLMITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316785 | |
| Record name | Lucidenic acid N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364622-33-3 | |
| Record name | Lucidenic acid N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidenic acid N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sources and Natural Occurrence of Lucidenic Acid N
Distribution in Ganoderma Species
The genus Ganoderma, renowned for its medicinal properties, is the primary source of Lucidenic acid N. nih.gov This compound has been identified in various parts of these fungi, including the fruiting bodies and mycelia. nih.govmdpi.com
Presence in Ganoderma lucidum Fruiting Bodies and Mycelia
Ganoderma lucidum is one of the most well-studied species for its triterpenoid (B12794562) content, including this compound. scispace.com Research has confirmed the presence of this compound in both the fruiting bodies and the mycelia of the mushroom. nih.govresearchgate.net The concentration of this compound can vary significantly between wild and cultivated specimens. For instance, methanolic extracts of wild G. lucidum fruiting bodies have shown this compound concentrations ranging from 257.80 to 884.05 µg/g of dry weight. researchgate.net In contrast, cultivated samples exhibited lower concentrations, ranging from 52.53 to 139.08 µg/g of dry weight. researchgate.net In lyophilized samples extracted with 45% grain alcohol, the concentration of this compound in the fruiting bodies was found to be between 0.866 and 2.004 mg/g. researchgate.net The mycelia of G. lucidum, when extracted with 96% ethanol (B145695), have been reported to contain this compound in the range of 0.23 to 0.33 mg/g of dry weight. researchgate.net
Identification in Other Ganoderma Species (e.g., G. sinense, G. curtisii, G. colossum)
This compound is not exclusive to Ganoderma lucidum. It has also been identified in other species within the genus. Methanolic extracts of the fruiting bodies of Ganoderma curtisii have been found to contain this compound. researchgate.netganodermabuy.com Similarly, studies have reported its presence in Ganoderma colossum, with concentrations around 207.73 ± 2.05 µg/g of dry weight in methanolic extracts of the fruiting bodies. researchgate.net While this compound has been reported in Ganoderma sinense, specific quantitative data for this species was not detailed in the reviewed literature. nih.govganodermabuy.com
Occurrence in Non-Ganoderma Biological Sources
While the primary sources of lucidenic acids are species within the Ganoderma genus, some studies have indicated their presence in other biological sources. nih.gov For instance, lucidenic acids have been found in Amauroderma rugosum, Homalium zeylanicum, and even in potato leaves. nih.gov However, the specific identification and quantification of this compound in these non-Ganoderma sources are not extensively documented in the available research.
Influence of Cultivation Substrates on this compound Accumulation
The method of cultivation and the substrate used can have a significant impact on the accumulation of triterpenoids, including this compound, in Ganoderma lucidum.
Comparative Analysis of Wood Log vs. Substitute Cultivation
A comparative study of Ganoderma lucidum grown on traditional wood logs versus substitute cultivation substrates revealed significant differences in the triterpenoid profiles. nih.gov While the study identified 13 lucidenic acids, with many showing higher levels in wood log-cultivated samples, specific data for this compound was not singled out. nih.gov However, the total content of the 13 identified lucidenic acids was 2.19 times higher in the samples cultivated on wood logs compared to those grown on substitute materials. nih.gov This suggests that the natural wood substrate may promote a higher accumulation of these compounds. researchgate.net
Impact of Environmental Factors on Compound Content
Environmental factors are known to influence the content of lucidenic acids in Ganoderma species. mdpi.com The quality and quantity of these bioactive compounds can be affected by various cultivation parameters. mdpi.com While the direct impact of specific environmental factors on this compound content is an area requiring more detailed research, it is understood that factors influencing the growth and development of the fungus will invariably affect its metabolic output, including the production of triterpenoids. mdpi.commdpi.com
Data Tables
Table 1: Concentration of this compound in Ganoderma lucidum
| Fungal Part | Cultivation Type | Extraction Solvent | Concentration |
| Fruiting Bodies | Wild | Methanol (B129727) | 257.80–884.05 µg/g dry weight |
| Fruiting Bodies | Cultivated | Methanol | 52.53–139.08 µg/g dry weight |
| Fruiting Bodies | Not Specified | 45% Grain Alcohol | 0.866–2.004 mg/g lyophilized sample |
| Mycelia | Not Specified | 96% Ethanol | 0.23–0.33 mg/g dry weight |
Data sourced from a 2023 review on lucidenic acids. researchgate.net
Table 2: Occurrence of this compound in Various Ganoderma Species
| Species | Fungal Part | Extraction Solvent | Concentration |
| Ganoderma curtisii | Fruiting Bodies | Methanol | Present* |
| Ganoderma colossum | Fruiting Bodies | Methanol | 207.73 ± 2.05 µg/g dry weight |
*Presence confirmed, but specific concentration not provided in the source. researchgate.net
Isolation and Preparative Methodologies for Lucidenic Acid N
Extraction Techniques from Complex Biological Matrices
Solvent-Based Extraction Approaches and Optimization
Solvent extraction is a fundamental technique for isolating triterpenoids, including Lucidenic acid N, from Ganoderma lucidum. The choice of solvent and extraction conditions are paramount for maximizing the yield of the target compound.
Various solvents have been utilized for the extraction of triterpenoids from Ganoderma lucidum. Methanol (B129727) and ethanol (B145695) are commonly employed due to their effectiveness in dissolving these compounds. vienkiemnghiem.gov.vnmdpi.com Studies have shown that methanol extraction can lead to a higher yield of extracted material compared to ethanol. mdpi.com Other solvents like ethyl acetate (B1210297) have also been used in the extraction process. chemmethod.com The selection of the solvent is often the first step in optimizing the extraction procedure.
Several methods are employed to enhance the efficiency of solvent extraction, including ultrasonication, reflux extraction, and maceration. vienkiemnghiem.gov.vnmdpi.com Ultrasonication has been reported as a particularly effective method. mdpi.com The optimization of extraction parameters such as time, temperature, and solvent-to-material ratio is crucial. For instance, one study determined that an extraction time of 90 minutes was optimal for maximizing the yield of triterpenoids. mdpi.com Another study optimized ultrasonic-assisted extraction and found that using ethanol as a solvent with an ultrasonic power of 250 W for 12 minutes resulted in the highest flavonoid and total phenolic content. chemmethod.com
More advanced and environmentally friendly techniques like supercritical fluid extraction with carbon dioxide (CO₂), sometimes with a polar co-solvent like ethanol, have also been developed. cabidigitallibrary.orggoogle.com This method offers a "green" alternative to traditional solvent extraction. cabidigitallibrary.org Furthermore, enzyme-assisted extraction using pectinase (B1165727) and cellulase (B1617823) has been explored to improve the extraction of Ganoderma lucidum triterpenoids. researchgate.net
| Extraction Method | Solvent(s) | Key Optimized Parameters | Source |
|---|---|---|---|
| Ultrasonication | Methanol, Ethanol | Time (e.g., 90 min) | mdpi.com |
| Ultrasonic-Assisted Extraction | Ethanol, Ethyl Acetate | Power (250 W), Time (12 min) | chemmethod.com |
| Reflux Extraction | Methanol | - | vienkiemnghiem.gov.vn |
| Supercritical CO₂ Extraction | Carbon Dioxide (with Ethanol co-solvent) | - | cabidigitallibrary.orggoogle.com |
| Enzyme-Assisted Extraction | Water (with Pectinase and Cellulase) | Enzyme ratio (2:1), Temp (30°C), Time (30 min), pH (5.0) | researchgate.net |
Considerations for Extract Purity and Yield
The primary goal of the extraction process is to maximize the yield of this compound while maintaining a high degree of purity in the initial extract. The yield of triterpenoid (B12794562) extracts can vary significantly depending on the extraction method and the source of the Ganoderma species. For example, methanol extraction of G. lucidum has reported yields of around 4.05% to 4.22%. vienkiemnghiem.gov.vn
The purity of the crude extract is a critical consideration for the subsequent purification steps. The initial extract contains a complex mixture of compounds, including other triterpenoids, polysaccharides, and various other metabolites. vienkiemnghiem.gov.vnplantaanalytica.com The choice of extraction solvent and method directly impacts the composition of this crude extract. For instance, a triterpene-rich extract was obtained using ethanol, which was then further processed. chemfaces.com The use of different solvents in a sequential manner, such as n-hexane followed by dichloromethane (B109758) (CH₂Cl₂), can also be employed to fractionate the extract based on polarity, thereby enriching the desired compounds in a specific fraction. vienkiemnghiem.gov.vn The purity of isolated compounds is often confirmed to be greater than 95% by methods like HPLC-DAD. nih.gov
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract undergoes several stages of chromatographic separation to isolate and purify this compound from the complex mixture of other compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of this compound. plantaanalytica.comnih.gov Both semi-preparative and preparative HPLC are utilized to achieve high-purity isolation. mdpi.comnih.govchemfaces.com
Reversed-phase HPLC (RP-HPLC) is commonly used, employing a C18 column. frontiersin.orgnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comfrontiersin.orgnih.gov For example, a gradient elution from 50% to 80% ethanol has been used in preparative HPLC to separate mycelia triterpenes into different fractions. mdpi.com Another method utilized a mobile phase of acetonitrile and water with 0.1% formic acid. frontiersin.org The detection of the compounds is usually performed using a UV-VIS or a Diode Array Detector (DAD), with detection wavelengths set at around 243 nm or 256 nm to monitor the triterpenoids. mdpi.comnih.govmdpi.com
The successful separation of this compound from other closely related lucidenic acids and ganoderic acids demonstrates the high resolving power of HPLC. nih.govchemfaces.comresearchgate.net The purity of the isolated fractions is typically assessed by analytical HPLC, aiming for a purity of 95% or higher. plantaanalytica.comnih.govnih.gov
| HPLC Mode | Column | Mobile Phase Example | Detection Wavelength | Source |
|---|---|---|---|---|
| Preparative RP-HPLC | ODS-AQ-HG (15 µm, 100 × 600 mm) | Gradient of 50% to 80% ethanol | 243 nm | mdpi.com |
| Semi-preparative RP-HPLC | - | Ethanol extract separation | - | nih.govchemfaces.com |
| Analytical UPLC | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Water and acetonitrile with 0.1% formic acid | - | frontiersin.orgnih.gov |
| Analytical HPLC | - | Acetonitrile and 0.3% glacial acetic acid in water | 250 nm | nih.gov |
Other Preparative Chromatographic Techniques
In addition to HPLC, other chromatographic techniques are often employed in the initial stages of purification to fractionate the crude extract before the final polishing steps.
Medium pressure column chromatography on silica (B1680970) gel is a common first step to separate the crude methanol extract into multiple fractions. chemfaces.com This technique separates compounds based on their polarity.
Counter-current chromatography (CCC) has also been described as a convenient method for separating main triterpenoids from G. lucidum. researchgate.net This technique partitions compounds between two immiscible liquid phases, avoiding the use of a solid stationary phase and thus preventing irreversible adsorption of the sample.
Centrifugal Partition Chromatography (CPC), another form of counter-current chromatography, has been used for further fractionation of extracts. chemfaces.com This method utilizes systems like hexane-EtOAc-MeOH-Water to separate compounds based on their partition coefficients.
These preparative techniques are crucial for enriching the fractions with this compound, which can then be further purified by semi-preparative or preparative HPLC to yield the pure compound. chemfaces.comresearchgate.net
Elucidation of the Chemical Structure of Lucidenic Acid N and Its Analogues
Advanced Spectroscopic Techniques for Structural Confirmation
The structural determination of Lucidenic acid N, isolated from the fruiting bodies of Ganoderma lucidum, relied on a combination of powerful analytical methods. acs.orgnih.gov These techniques, when used in concert, provide unambiguous evidence for the compound's complex structure.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. acs.orgthieme-connect.com ¹H-NMR spectra reveal the number and environment of protons in the molecule, while ¹³C-NMR spectra provide similar information for the carbon atoms.
Initial analysis of the ¹H-NMR spectrum of this compound indicated the presence of six methyl groups and two oxymethine protons, which are protons attached to a carbon atom that is also bonded to an oxygen atom. acs.org The ¹³C-NMR data showed 27 carbon signals, suggesting a lanostane-type triterpene skeleton, similar to that of Lucidenic acid A. acs.orgthieme-connect.com Key differences in the chemical shifts of certain carbon atoms (C-2, C-3, and C-4) compared to Lucidenic acid A pointed to the presence of a hydroxyl group at the C-3 position in this compound. acs.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in confirming the connectivity of the atoms. For instance, COSY experiments showed a correlation between the proton at C-3 and a proton at C-2. acs.org HMBC correlations between the protons of the methyl groups at C-29 and C-30 with the C-3 carbon further supported the placement of these groups. acs.org Furthermore, Nuclear Overhauser Effect (NOE) experiments helped to establish the stereochemistry of the molecule, with observed NOEs between H-3 and H-5, and H-5 and H-7 confirming the β-orientation of the hydroxyl groups at C-3 and C-7. acs.org
| ¹H-NMR Data for this compound | |
| Proton | Chemical Shift (δ) in ppm |
| H-3 | 3.22 (dd, J = 10.6, 5.0 Hz) |
| H-7 | 4.80 (dd, J = 9.2, 8.2 Hz) |
| ¹³C-NMR Data for this compound vs. Lucidenic Acid A | ||
| Carbon Atom | This compound (δ in ppm) | Lucidenic Acid A (δ in ppm) |
| C-2 | 27.6 | 34.1 |
| C-3 | 78.3 | 216.8 |
| C-4 | 38.6 | 46.6 |
| C-11 | 198.0 | Not available |
| C-15 | 217.5 | Not available |
Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, aiding in the determination of its molecular formula and structural features. For this compound, High-Resolution Mass Spectrometry (HRMS) established its molecular formula as C₂₇H₄₀O₆. acs.org Electron Ionization Mass Spectrometry (EIMS) showed a molecular ion peak (M+) at m/z 460, which is two mass units higher than that of Lucidenic acid A, consistent with the presence of an additional hydroxyl group. acs.org The identification of this compound and its analogues, such as Lucidenic acids A, B, and C, from new strains of Ganoderma lucidum has also been confirmed using mass spectrometry in conjunction with other spectroscopic methods. nih.govchemfaces.com
| Mass Spectrometry Data for this compound | |
| Technique | Observation |
| HRMS | Molecular Formula: C₂₇H₄₀O₆ |
| EIMS | M+ ion peak at m/z 460 |
UV-Vis and IR spectroscopy provide valuable information about the functional groups present in a molecule. The UV spectrum of this compound showed an absorbance at 251 nm, which is characteristic of an α,β-unsaturated ketone system. acs.org This is a common feature in many lanostane-type triterpenoids. acs.orguobabylon.edu.iqyoutube.com
The IR spectrum of this compound displayed absorption bands indicating the presence of hydroxyl (3449 cm⁻¹), carbonyl (1724 cm⁻¹), and carboxyl (1656 cm⁻¹) functional groups, further corroborating the structural features deduced from NMR and MS data. acs.orgtandfonline.com
| Spectroscopic Data for this compound | |
| Technique | Observation |
| UV (in MeOH) | λmax at 251 nm |
| IR | 3449 cm⁻¹ (hydroxyl), 1724 cm⁻¹ (carbonyl), 1656 cm⁻¹ (carboxyl) |
Characterization of Naturally Occurring this compound Derivatives
This compound belongs to a larger family of related triterpenoids known as lucidenic acids, which have been isolated from various Ganoderma species. mdpi.com These derivatives often share the same core lanostane (B1242432) skeleton but differ in their oxidation patterns and side-chain modifications. mdpi.comresearchgate.net
Biosynthetic Pathways of Lucidenic Acid N
The Mevalonate (B85504) (MVA) Pathway as the Triterpenoid (B12794562) Precursor Pathway
The biosynthesis of lucidenic acid N, like other triterpenoids in fungi, begins with the Mevalonate (MVA) pathway, which occurs in the cytoplasm. nih.govrsc.org This fundamental metabolic route is responsible for producing the universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Triterpenes are specifically derived from the MVA pathway, whereas other terpenoid classes like monoterpenes and diterpenes can originate from the methylerythritol phosphate (B84403) (MEP) pathway in plants and bacteria. researchgate.netrsc.org
The MVA pathway commences with the condensation of three molecules of acetyl-CoA. mdpi.com A series of enzymatic steps then converts acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate. This conversion is a critical rate-limiting step in the pathway. nih.govnih.gov Following phosphorylation and decarboxylation, mevalonate is transformed into IPP. mdpi.com IPP is then isomerized to DMAPP. nih.gov
The pathway proceeds with the sequential head-to-tail condensation of these C5 units. One molecule of DMAPP is combined with an IPP molecule to form the C10 compound geranyl diphosphate (GPP). nih.govrsc.org The addition of another IPP molecule to GPP yields the C15 precursor, farnesyl diphosphate (FPP). nih.govrsc.org For triterpenoid synthesis, two molecules of FPP are joined head-to-head in a reductive dimerization reaction to form squalene (B77637), a linear C30 hydrocarbon that serves as the direct precursor for all triterpenoids. nih.govmdpi.com
Enzymatic Conversions and Post-Modification Processes
The formation of the characteristic tetracyclic structure of this compound from the linear squalene precursor involves a cyclization step followed by a series of extensive post-modification processes. These modifications, primarily oxidations, are responsible for the vast structural diversity observed within the triterpenoid family found in Ganoderma lucidum.
First, squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). mdpi.com This epoxide is then cyclized by a specific oxidosqualene cyclase (OSC), lanosterol (B1674476) synthase, to produce lanosterol, the parent scaffold of lucidenic acids and other fungal steroids. mdpi.comnih.gov The subsequent transformation of lanosterol into the final this compound molecule requires a cascade of reactions catalyzed by various enzymes, most notably from the cytochrome P450 superfamily. mdpi.com
Cytochrome P450 (CYP450) enzymes are a large and diverse group of monooxygenases that play a critical role in the biosynthesis of secondary metabolites, including triterpenoids. mdpi.comnih.gov In the biosynthesis of lucidenic acids, CYP450s are responsible for the extensive and regioselective oxidation of the lanosterol backbone. mdpi.com These enzymes introduce hydroxyl, keto, and carboxyl groups at various positions on the triterpenoid skeleton, which are characteristic features of lucidenic acids. mdpi.comnih.gov
The genome of Ganoderma lucidum has been found to contain a large number of CYP450 genes, indicating their importance in the metabolic diversity of this fungus. mdpi.comnih.gov Studies have shown that the expression of specific CYP450 genes is positively correlated with the accumulation of ganoderic acids, a closely related group of triterpenoids. nih.govnih.gov These enzymes catalyze the series of oxidation, reduction, and acylation reactions that convert lanosterol into the various lucidenic and ganoderic acids. nih.govresearcher.life The specific CYP450s involved in the final steps of this compound biosynthesis are a subject of ongoing research, but their role in functionalizing the C-3, C-7, C-11, and C-15 positions of the lanostane (B1242432) skeleton is well-established. nih.govmdpi.com
The rate and quantity of this compound biosynthesis are heavily dependent on the expression levels of key genes within the MVA pathway and the subsequent triterpenoid-specific steps. nih.gov Several of these crucial genes have been identified and characterized in Ganoderma lucidum. nih.govatlantis-press.com
HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): This gene encodes the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. It is a primary rate-limiting enzyme in the MVA pathway, and its expression level is often positively correlated with total triterpenoid content. nih.govresearchgate.net
FPPs (Farnesyl pyrophosphate synthase): Also referred to as FPS, this gene's product is responsible for synthesizing the C15 precursor FPP from GPP and IPP. mdpi.comnih.gov
SQS (Squalene synthase): This enzyme catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two FPP molecules to form squalene. mdpi.comresearchgate.net
OSC (Oxidosqualene cyclase): Also known as lanosterol synthase (LS), this enzyme directs the cyclization of 2,3-oxidosqualene to form the foundational tetracyclic structure of lanosterol. nih.govresearchgate.net
The coordinated expression of these genes is essential for a high flux through the biosynthetic pathway leading to this compound. atlantis-press.com
| Gene Abbreviation | Full Gene Name | Enzyme Function | Role in Pathway |
|---|---|---|---|
| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Reduces HMG-CoA to mevalonate. nih.gov | Rate-limiting step in the MVA pathway. nih.gov |
| FPPS (FPS) | Farnesyl pyrophosphate synthase | Synthesizes farnesyl pyrophosphate (FPP) from GPP and IPP. mdpi.com | Produces the C15 precursor for squalene synthesis. mdpi.com |
| SQS | Squalene synthase | Condenses two FPP molecules to form squalene. nih.gov | First committed step towards triterpenoid synthesis. nih.gov |
| OSC (LS) | Oxidosqualene cyclase (Lanosterol synthase) | Cyclizes 2,3-oxidosqualene to lanosterol. nih.gov | Forms the core tetracyclic triterpenoid skeleton. nih.gov |
Genetic and Biochemical Factors Influencing this compound Biosynthesis
The production of this compound is not static but is influenced by a variety of genetic and biochemical factors that can modulate the expression of the biosynthetic genes. The application of external elicitors has been shown to be an effective strategy for enhancing triterpenoid accumulation in Ganoderma lucidum.
For instance, methyl jasmonate (MeJA) can significantly induce the production of triterpenoids by enhancing the expression of key genes like HMGR, SQS, and OSC. mdpi.com Similarly, salicylic (B10762653) acid has been observed to increase the accumulation of ganoderic acids, suggesting a regulatory role in the pathway. researchgate.net
Internal biochemical factors also play a crucial role. Studies have indicated that changes in intracellular ATP content can impact the biosynthesis of ganoderic acids, suggesting a link between the cell's energy status and secondary metabolite production. researchgate.net These factors often work by triggering signaling cascades that lead to the activation of transcription factors, which in turn bind to the promoter regions of the biosynthetic genes and upregulate their expression.
Metabolic Engineering Approaches for Enhanced Production
Due to their complex structures and potential applications, there is significant interest in enhancing the production of lucidenic acids and related triterpenoids. Metabolic engineering provides a powerful toolkit to achieve this goal, primarily by overcoming metabolic bottlenecks and redirecting precursor flux. nih.govjjis.or.kr
One of the most successful strategies involves the overexpression of rate-limiting enzymes in the MVA pathway. nih.govresearchgate.net A common target is the HMGR gene. Overexpressing a truncated version of HMGR (tHMGR), which lacks the regulatory N-terminal domain, leads to a deregulated and highly active enzyme, significantly boosting the metabolic flux towards triterpenoid synthesis. nih.govnih.gov Overexpression of other key genes like SQS and FPS has also been shown to increase triterpenoid yields. nih.govnih.gov
Another effective approach is the suppression of competing pathways. nih.govresearchgate.net In fungi, the MVA pathway supplies precursors for both triterpenoid and sterol biosynthesis. By down-regulating genes in the later stages of the sterol pathway, more metabolic flux can be channeled towards 2,3-oxidosqualene and subsequently to lucidenic acid production. researchgate.net
Furthermore, heterologous expression in microbial hosts like Saccharomyces cerevisiae (baker's yeast) is a promising strategy. nih.govnih.gov By introducing the relevant biosynthetic genes from Ganoderma lucidum into yeast, which also utilizes the MVA pathway, it is possible to create microbial cell factories for the production of specific triterpenoids. nih.govresearchgate.net This approach allows for faster growth and easier genetic manipulation compared to the native fungal producer. nih.gov
| Strategy | Description | Target Gene/Pathway Examples | Outcome |
|---|---|---|---|
| Overexpression of Key Genes | Increasing the expression of rate-limiting enzymes to boost metabolic flux. nih.gov | tHMGR (truncated HMGR), SQS, FPS, OSC. nih.govnih.gov | Increased precursor supply and higher triterpenoid yield. nih.gov |
| Suppression of Competing Pathways | Down-regulating pathways that compete for the same precursors. researchgate.net | Genes in the late sterol biosynthesis pathway. researchgate.net | Redirection of metabolic flux towards triterpenoid synthesis. researchgate.net |
| Heterologous Expression | Introducing the biosynthetic pathway into a more tractable microbial host. nih.gov | Expressing G. lucidum OSC and CYP450s in S. cerevisiae. nih.gov | Creation of microbial factories for specific triterpenoid production. nih.gov |
| Elicitation | Using external chemical signals to induce gene expression. mdpi.com | Application of Methyl Jasmonate (MeJA) or Salicylic Acid. mdpi.comresearchgate.net | Upregulation of biosynthetic gene transcription and increased accumulation. mdpi.com |
Analytical Chemistry and Quantification of Lucidenic Acid N
Advanced Chromatographic Quantification Methods
Chromatographic techniques are central to the separation and quantification of Lucidenic acid N from complex extracts. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the predominant methods employed, often coupled with sophisticated detectors for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used and validated method for the quantitative analysis of triterpenoids, including this compound, from Ganoderma species. nih.govnih.gov This technique separates compounds on a stationary phase, such as a C18 column, using a mobile phase, often a gradient of acetonitrile (B52724) and aqueous acid. nih.govacs.org The DAD detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously, which aids in both identification and quantification. nih.gov For many triterpenoids isolated from Ganoderma lucidum, which contain a conjugated skeleton, UV absorption peaks are typically concentrated around 210, 237, 243, and 253 nm. nih.gov Specifically for lucidenic acids and their derivatives, the detection wavelength is often set at 256 nm. nih.gov
An established HPLC-DAD method successfully quantified 14 triterpene constituents from Ganoderma lucidum, including this compound. nih.govnih.gov This method has been validated for key analytical parameters, demonstrating its suitability for the quality control of both wild and cultivated Ganoderma samples. nih.gov
Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS) represents a powerful and advanced analytical platform for the comprehensive analysis of complex mixtures. nih.gov While specific applications detailing the quantification of this compound with this exact method are emerging, the technique is widely used for the metabolic analysis of various herbal compounds. nih.gov UHPLC systems use columns with smaller particle sizes (typically under 2 μm), leading to higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. mdpi.com
The Q-Orbitrap mass spectrometer combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. nih.gov This configuration allows for both precursor ion selection and high-resolution, accurate mass (HRAM) detection of fragment ions, providing exceptional selectivity and confidence in compound identification. nih.govmdpi.com This is particularly advantageous for distinguishing between isomeric compounds, which are common among triterpenoids. The high sensitivity and mass accuracy (often below 5 ppm) of UHPLC-Q-Orbitrap-MS make it an ideal tool for identifying and quantifying trace levels of metabolites like this compound in complex biological matrices. nih.govmdpi.com
Method Validation Parameters for Robust Quantification
To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. jddtonline.infojespublication.com Key validation parameters, as outlined by international guidelines, include linearity, limits of detection and quantification, accuracy, and precision. jddtonline.info
Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a specified range. europa.eu For the HPLC-DAD quantification of triterpenoids from Ganoderma, including this compound, excellent linearity has been demonstrated. nih.govnih.gov Calibration curves are typically constructed by plotting the peak area against a series of known concentrations of the standard compound. A high correlation coefficient (r²), ideally greater than 0.999, indicates a strong linear relationship. nih.govnih.gov
Table 1: Linearity of HPLC-DAD Method for Triterpenoid (B12794562) Quantification
| Parameter | Value | Source(s) |
|---|---|---|
| Concentration Range | 7.5–180 µg/mL | nih.govnih.gov |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. europa.euglobalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy. europa.euglobalresearchonline.net These parameters are crucial for analyzing samples with low concentrations of the target compound. They are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. nih.govsepscience.com For a validated HPLC-DAD method analyzing 14 reference triterpenoids from Ganoderma, including this compound, the detection and quantification limits were established within a narrow range. nih.govnih.gov
Table 2: LOD and LOQ for Triterpenoid Analysis via HPLC-DAD
| Parameter | Value Range (µg/mL) | Source(s) |
|---|---|---|
| Limit of Detection (LOD) | 0.34–1.41 | nih.govnih.gov |
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. jddtonline.info This involves spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte recovered by the method. researchgate.net Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). researchgate.net
Table 3: Intra-day and Inter-day Precision and Accuracy for this compound Quantification
| Parameter | Nominal Conc. (µg/mL) | Observed Conc. (Mean ± SD, µg/mL) | Accuracy (%) | Precision (RSD %) | Source(s) |
|---|---|---|---|---|---|
| Intra-day | 30.25 | 30.17 ± 0.42 | 99.74 | 1.39 | researchgate.net |
| Inter-day | 30.25 | 30.02 ± 0.13 | 99.24 | 0.43 | researchgate.net |
Chemometric Approaches for this compound Profile Analysis
Chemometrics leverages statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of this compound and other related triterpenoids, chemometric analysis of data from techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for quality control and comparative studies. frontiersin.orgnih.gov
Principal Component Analysis (PCA) is an unsupervised multivariate statistical technique used to reduce the dimensionality of complex datasets. researchgate.net It transforms a large set of variables into a smaller one, known as principal components, while retaining most of the original information. This allows for the visualization of similarities and differences between samples in a 2D or 3D score plot.
In the analysis of Ganoderma lucidum triterpenoids, PCA is applied to chromatographic or spectroscopic data to visualize variations among samples from different origins, cultivation methods, or strains. nih.govsemanticscholar.org For instance, a study comparing the triterpenoid profiles of G. lucidum from wood log cultivation versus substitute cultivation used PCA to reveal significant dissimilarities between the two sample groups. nih.govsemanticscholar.org Similarly, when comparing a new G. lucidum variety (GL_V2) with a widely cultivated one (GL_V1), PCA score plots showed a clear separation, indicating significant differences in their triterpenoid profiles, which include a variety of lucidenic acids. frontiersin.org The first two principal components in that analysis accounted for 97.9% of the total variance, confirming a substantial difference in chemical composition between the strains. frontiersin.org
Hierarchical Cluster Analysis (HCA) is another exploratory tool used to group samples based on the similarity of their chemical profiles. It organizes samples into a tree-like diagram called a dendrogram, where samples with similar profiles are clustered together.
HCA has been effectively used alongside PCA to classify G. lucidum samples. Studies have shown that the triterpenoid profiles, which include this compound and its analogues, can be used to group samples based on factors like the cultivation substrate. nih.govsemanticscholar.org For example, HCA was used to demonstrate that G. lucidum fruiting bodies grown on wood logs had distinctly different triterpenoid profiles from those grown on substitute substrates. semanticscholar.org This clustering helps to confirm that cultivation methods significantly impact the chemical composition, including the relative abundance of specific lucidenic acids. semanticscholar.org In another analysis, HCA was used to group fifteen batches of G. lucidum, identifying marker compounds such as Lucidenic Acid A that could distinguish samples of different quality. nih.gov
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised statistical method used to identify the variables—in this case, specific chemical compounds—that are most responsible for the differences between predefined sample groups. mdpi.com It refines the models produced by PCA and PLS-DA by separating the variation in the data into two parts: one that is predictive and correlated to the class distinction, and one that is orthogonal or uncorrelated. mdpi.comnih.gov This makes it a powerful tool for discovering potential biomarkers.
A recent study utilized OPLS-DA to compare the triterpenoid profiles of two G. lucidum strains, GL_V1 and GL_V2. The analysis aimed to identify key chemical markers that distinguish the new, high-yield strain (GL_V2) from the commonly cultivated one (GL_V1). frontiersin.org The OPLS-DA model successfully identified 56 triterpenoids as key distinguishing markers. frontiersin.org Notably, the analysis revealed that the GL_V1 strain had significantly higher concentrations of six specific lucidenic acids, indicating that the profile of these compounds can serve as a clear marker for strain identification. frontiersin.org
| Compound Class | Number of Markers with Higher Concentration in GL_V1 | Number of Markers with Higher Concentration in GL_V2 |
|---|---|---|
| Lucidenic Acids | 6 | 0 |
| Ganoderic Acids | 0 | 7 |
| Ganoderiols | 0 | 2 |
| Ganolucidic Acids | 0 | 3 |
| Ganosporelactones | 0 | 2 |
Chromatographic Fingerprint Analysis for Species and Strain Authentication
Chromatographic fingerprinting is a powerful quality control method used for the authentication and evaluation of herbal medicines, including products derived from Ganoderma lucidum. This technique generates a characteristic chemical profile, or "fingerprint," for a specific sample, which can then be compared to a standard or reference profile. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods used for this purpose.
The triterpenoids, including the ganoderic and lucidenic acids, are considered the main bioactive components of G. lucidum and are ideal markers for fingerprint analysis. nih.gov HPLC fingerprints of G. lucidum extracts typically show a complex pattern of peaks, with each peak corresponding to a specific triterpenoid. Studies have established that different species and even different strains of Ganoderma possess unique triterpenoid fingerprints. For example, some strains are characterized by a "lucidenic acid type" spectrum, while others have a "ganoderic acid type" spectrum. This distinction is crucial for both species and strain identification.
HPTLC offers a complementary approach, providing a visual fingerprint that allows for the parallel analysis of many samples. HPTLC fingerprint profiles have demonstrated significant differences between G. lucidum and other related Ganoderma species based on their triterpene derivatives. In one study, the HPTLC fingerprint of various G. lucidum samples from different Asian countries was compared, revealing that samples of G. lucidum grown wildly in Vietnam possessed a higher level of this compound compared to cultivated strains from Japan, China, and Korea. This highlights the utility of fingerprinting in distinguishing not only species but also samples based on geographical origin and cultivation conditions.
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| HPLC-MS | Quality control of G. lucidum from different origins | Established a fingerprint with 19 common peaks; showed that quality was inconsistent across different areas. | |
| HPTLC | Distinguishing G. lucidum from other Ganoderma species | Demonstrated significant differences in triterpene profiles; noted higher levels of this compound in certain wild samples. | |
| HPLC | Identification of G. lucidum mycelia | Revealed a unique and consistent HPLC chromatographic pattern for four different strains of G. lucidum mycelia. |
Mechanistic Investigations of Lucidenic Acid N S Biological Activities in Vitro Studies
Anti-Cancer Mechanisms
In vitro studies have been crucial in elucidating the potential anti-cancer properties of Lucidenic acid N, a triterpenoid (B12794562) found in Ganoderma lucidum. These investigations have focused on its direct effects on cancer cells, revealing its cytotoxic and anti-proliferative capabilities, as well as the underlying molecular pathways it influences.
This compound has demonstrated notable cytotoxic effects against various human cancer cell lines. mdpi.comencyclopedia.pubplantaanalytica.com This cytotoxicity is a key indicator of its potential as an anti-cancer agent, signifying its ability to kill cancer cells directly. The compound's anti-proliferative action, or its ability to inhibit the rapid growth of cancer cell populations, has also been a subject of scientific inquiry.
The potency of this compound's cytotoxic activity is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. Studies have reported specific IC50 values for this compound in several human cancer cell lines. For instance, it exhibited cytotoxic effects against human leukemia (HL-60), liver cancer (HepG2), and colon cancer (COLO205) cells. mdpi.comencyclopedia.pub The IC50 values were determined to be 64.5 µM for HL-60 cells, 230 µM for HepG2 cells, and 486 µM for COLO205 cells. mdpi.comencyclopedia.pub Additionally, this compound has shown significant cytotoxic activity against Hep G2, Hep G2,2,15, and P-388 tumor cells. nih.gov It has also demonstrated cytotoxicity against KB epidermal carcinoma cells. encyclopedia.pub
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HL-60 | Human Leukemia | 64.5 mdpi.comencyclopedia.pub |
| HepG2 | Liver Cancer | 230 mdpi.comencyclopedia.pub |
| COLO205 | Colon Cancer | 486 mdpi.comencyclopedia.pub |
One of the key mechanisms through which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By interrupting this cycle, this compound can prevent cancer cells from multiplying. Research has shown that treatment of HL-60 cells with this compound leads to cell cycle arrest in the G1 phase. acs.orgnih.gov This G1 phase arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. encyclopedia.pub
In addition to inhibiting proliferation, this compound is believed to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a natural and essential process for removing old or damaged cells, and its induction in cancer cells is a primary goal of many cancer therapies. While much of the detailed mechanistic work on apoptosis has been conducted on the related compound Lucidenic acid B, the findings provide a strong basis for understanding the potential pathways activated by this compound. mdpi.comencyclopedia.pub
The mitochondria-mediated pathway is a major route for apoptosis induction. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential. acs.orgnih.gov While direct studies on this compound are limited in this specific area, research on Lucidenic acid B has shown that it can cause a loss of mitochondrial membrane potential in HL-60 cells. acs.orgnih.gov This disruption is a critical event that often leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Following the disruption of the mitochondrial membrane, a cascade of enzymes known as caspases is typically activated. These caspases are central executioners of apoptosis. Again, drawing parallels from studies on Lucidenic acid B, it has been demonstrated to induce the activation of caspase-9 and caspase-3. mdpi.comencyclopedia.pubmolnova.commedchemexpress.com Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell. One of the key substrates of caspase-3 is poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. mdpi.comencyclopedia.pubmolnova.commedchemexpress.com
Anti-Invasive and Anti-Metastatic Mechanisms
Inhibition of Matrix Metallopeptidase-9 (MMP-9) Activity
This compound has demonstrated anti-invasive properties by inhibiting the activity of matrix metallopeptidase-9 (MMP-9). In a study involving highly metastatic human hepatoma HepG2 cells, treatment with 50 µM of this compound for 24 hours resulted in a significant inhibitory effect on phorbol-12-myristate-13-acetate (PMA)-induced MMP-9 activity and subsequent cell invasion. researchgate.netchemfaces.com This suggests that this compound is a bioactive component with anti-invasive effects on hepatoma cells. researchgate.net The mechanism is thought to be associated with the suppression of MMP-9, an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. researchgate.netmdpi.comencyclopedia.pub
Molecular docking studies have further supported these findings, suggesting that this compound can bind to matrix metalloproteinase, which may contribute to its inhibitory effects on viral invasion as well. mdpi.comencyclopedia.pub While direct studies on this compound are specific, research on similar compounds like lucidenic acid B provides further insight. Lucidenic acid B was found to suppress PMA-induced MMP-9 activity at the transcriptional level in a dose-dependent manner. nih.govdoi.org This inhibition of MMP-9 expression is a key part of its anti-invasive action. nih.govdoi.org
Interactive Table: Effect of Lucidenic Acids on HepG2 Cell Invasion and MMP-9 Activity
| Compound | Concentration (µM) | Incubation Time (hours) | Effect on PMA-induced Invasion | Effect on PMA-induced MMP-9 Activity |
|---|---|---|---|---|
| This compound | 50 | 24 | Significant Inhibition | Significant Inhibition |
| Lucidenic Acid A | 50 | 24 | Significant Inhibition | Significant Inhibition |
| Lucidenic Acid B | 50 | 24 | Significant Inhibition | Significant Inhibition |
| Lucidenic Acid C | 50 | 24 | Significant Inhibition | Significant Inhibition |
Modulation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signal Transduction Pathways
The anti-invasive effects of lucidenic acids, including the broader family to which this compound belongs, are linked to the modulation of key signaling pathways. Research on lucidenic acid B has shown that its inhibitory effect on MMP-9 expression is mediated through the inactivation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signal transduction pathway. nih.govdoi.orgoup.com Specifically, lucidenic acid B was found to suppress the phosphorylation of ERK1/2, a critical step in this signaling cascade that is often activated by tumor promoters like PMA. nih.govdoi.orgoup.com
The inactivation of ERK1/2 phosphorylation leads to the downregulation of MMP-9 expression, thereby reducing the invasive potential of cancer cells. nih.govdoi.org Studies using MEK inhibitors, which block the MAPK/ERK pathway, in combination with lucidenic acid B showed a synergistic reduction in MMP-9 expression and cell invasion, further confirming the role of this pathway. nih.govdoi.orgoup.com This suggests that this compound may exert its anti-invasive effects through a similar mechanism of action.
Reduction of NF-κB and AP-1 DNA-Binding Activities
The regulatory effects of lucidenic acids on MMP-9 expression are also connected to the transcription factors NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1). nih.govdoi.orgoup.com These transcription factors are crucial for the expression of genes involved in invasion and metastasis, including MMP-9. doi.orgoup.com
In studies with lucidenic acid B, it was observed that the compound strongly inhibited PMA-stimulated NF-κB and AP-1 DNA-binding activities in a dose-dependent manner. nih.govdoi.orgoup.com This inhibition prevents these transcription factors from binding to the promoter region of the MMP-9 gene, thereby suppressing its transcription. doi.org Further analysis revealed that lucidenic acid B treatment led to a dose-dependent decrease in the nuclear protein levels of NF-κB, c-Jun, and c-Fos, which are components of the AP-1 complex. nih.govdoi.org The proposed mechanism involves preventing the phosphorylation of IκBα and enhancing its protein expression, which in turn inactivates NF-κB DNA-binding activity. doi.org Given the structural similarities, it is plausible that this compound shares this mechanism of reducing NF-κB and AP-1 activity to exert its anti-invasive effects. mdpi.comencyclopedia.pub
Inhibition of Eukaryotic DNA Polymerases
While specific studies on this compound's direct inhibition of eukaryotic DNA polymerases are limited, research on closely related lucidenic acids indicates this as a potential mechanism of action. For instance, lucidenic acid O has been identified as an inhibitor of eukaryotic DNA polymerases. mdpi.comencyclopedia.pub Specifically, lucidenic acid O and lucidenic lactone were found to inhibit the activities of both calf DNA polymerase alpha and rat DNA polymerase beta. nih.govchemfaces.com These enzymes are essential for DNA replication and repair in eukaryotic cells. The inhibition of these polymerases can disrupt cell proliferation, which is a hallmark of cancer. Notably, these compounds did not affect prokaryotic DNA polymerases, suggesting a degree of selectivity. chemfaces.com This line of research suggests that the anti-proliferative effects of lucidenic acids, potentially including this compound, may be partly attributable to the inhibition of eukaryotic DNA polymerases.
Neuroprotective Mechanisms
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
This compound has been identified as an inhibitor of cholinesterase enzymes, suggesting a potential role in neuroprotection. mdpi.comencyclopedia.pub Specifically, it has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comebi.ac.ukresearchgate.netnih.gov The decline of cholinergic neurotransmitters is a known factor in the pathology of Alzheimer's disease, and the inhibition of cholinesterases can increase acetylcholine (B1216132) levels in the central nervous system, thereby enhancing cholinergic transmission. mdpi.comencyclopedia.pubresearchgate.net
In one study, this compound demonstrated inhibitory activity against acetylcholinesterase with an IC50 value of 25.91 ± 0.89 μM. mdpi.comencyclopedia.pubresearchgate.net It also inhibited butyrylcholinesterase activity with an IC50 of 188.36 ± 3.05 μM. mdpi.comencyclopedia.pubresearchgate.net While it exhibits activity against both enzymes, some lanostane (B1242432) triterpenes from Ganoderma lucidum, the source of these compounds, have been noted as preferential inhibitors of acetylcholinesterase. ebi.ac.uknih.gov
Interactive Table: Cholinesterase Inhibition by this compound
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 25.91 ± 0.89 |
| Butyrylcholinesterase (BChE) | 188.36 ± 3.05 |
Molecular Pathways for Attenuation of Neuroinflammation and Oxidative Stress
In vitro research indicates that this compound, a triterpenoid found in Ganoderma lucidum, may offer neuroprotective effects. mdpi.comencyclopedia.pub Neuroinflammation and oxidative stress are key pathological events in neurodegenerative diseases. mdpi.com While distinct, these processes are interconnected and can influence each other's progression. mdpi.com The activation of microglia, the primary immune cells of the central nervous system, is a central element of neuroinflammation. mdpi.com Upon activation, microglia can release pro-inflammatory cytokines and reactive oxygen species (ROS), leading to oxidative stress, demyelination, and axonal damage. plos.orgnih.gov
Extracts of G. lucidum containing lucidenic acids have demonstrated neuroprotective capabilities. encyclopedia.pub Specifically, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.comencyclopedia.pub This inhibition may help to increase acetylcholine levels in the central nervous system, thereby enhancing cholinergic transmission. mdpi.com The antioxidant properties of G. lucidum extracts, which contain various lucidenic acids, have been observed to protect against lipid peroxidation in rat liver mitochondria. mdpi.com While these findings are promising, further research is needed to fully elucidate the specific antioxidant mechanisms of this compound. mdpi.com
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of lucidenic acids have been a subject of scientific inquiry. These compounds have been shown to modulate key inflammatory pathways and the production of inflammatory mediators.
Studies on extracts from G. lucidum containing a mixture of lucidenic acids have demonstrated a reduction in the release of pro-inflammatory cytokines and nitric oxide (NO). mdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, an extract containing lucidenic acids B, D1, D2, E1, and L was found to attenuate the production of these inflammatory molecules. mdpi.com While this points to the potential of the lucidenic acid class of compounds to suppress inflammatory mediators, specific data on the isolated effects of this compound on nitric oxide production are still emerging.
Research has identified that lucidenic acids can influence key signaling pathways involved in the inflammatory response. For instance, lucidenic acids A, B, C, and N have been found to decrease the invasion of phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced HepG2 cells by inhibiting the DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govdoi.orgcapes.gov.br NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade in the inflammatory process. researchgate.net While crude extracts of Inonotus obliquus, which also contains triterpenoids, have been shown to inhibit NF-κB and JNK activation, further studies are required to specifically delineate the effects of this compound on the JNK pathway. researchgate.net
Anti-Hyperglycemic Mechanisms
Lucidenic acids have been investigated for their potential to manage hyperglycemia through the inhibition of key metabolic enzymes.
Alpha-glucosidase and maltase are intestinal enzymes crucial for the breakdown of complex carbohydrates into absorbable simple sugars. scbt.com The inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby helping to control post-meal blood glucose levels. upm.edu.my While studies have shown that other lucidenic acids, such as E and Q, are effective inhibitors of α-glucosidase and maltase, specific inhibitory data for this compound is not as extensively documented in the reviewed literature. mdpi.comencyclopedia.pub The inhibitory activity of lucidenic acids against α-glucosidase is thought to be related to the presence of a hydroxyl group at the C3 position of the lanostane structure. mdpi.com
| Lucidenic Acid Derivative | Target Enzyme | IC₅₀ (µM) |
| Lucidenic Acid E | α-Glucosidase | 32.5 mdpi.comencyclopedia.pub |
| Lucidenic Acid Q | α-Glucosidase | 60.1 mdpi.comencyclopedia.pub |
| Lucidenic Acid E | Maltase | 16.9 mdpi.comencyclopedia.pub |
| Lucidenic Acid Q | Maltase | 51 mdpi.comencyclopedia.pub |
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes. researchgate.net Research has demonstrated that certain lucidenic acids can inhibit PTP1B. Specifically, lucidenic acids H and E have shown inhibitory activity against PTP1B in the micromolar range. mdpi.comencyclopedia.pub While this highlights the potential of the lucidenic acid family in targeting PTP1B, further studies are necessary to determine the specific inhibitory capacity of this compound against this enzyme. mdpi.com
| Lucidenic Acid Derivative | Target Enzyme | Inhibitory Concentration Range (µM) |
| Lucidenic Acid H | PTP1B | 7.6–41.9 mdpi.comencyclopedia.pubresearchgate.net |
| Lucidenic Acid E | PTP1B | 7.6–41.9 mdpi.comencyclopedia.pubresearchgate.net |
Anti-Viral Mechanisms
In vitro studies have explored the potential of lucidenic acids, including this compound, to counteract viral activity through various mechanisms. These investigations primarily focus on the inhibition of viral processes essential for replication and host cell entry.
Research has demonstrated that certain derivatives of this compound possess potent inhibitory effects on the induction of the Epstein-Barr virus (EBV) early antigen (EA). In studies using Raji cells, a human B-lymphocyte cell line derived from a Burkitt's lymphoma patient that harbors the EBV genome, specific triterpenoids from Ganoderma lucidum were evaluated for their ability to suppress EBV-EA induction, a common screening method for identifying antitumor promoters. researchgate.net
Notably, 20-hydroxythis compound was among a group of compounds that showed significant inhibitory activity against the activation of EBV-EA. mdpi.comencyclopedia.pubnih.gov In these assays, the tested compounds, including the this compound derivative, exhibited potent inhibitory effects on the induction of EBV-EA, with reported inhibition rates between 96% and 100%. researchgate.netmdpi.com This suggests a potential mechanism of interrupting the viral lytic cycle activation. researchgate.net
Table 1: In Vitro Inhibitory Effects on Epstein-Barr Virus Early Antigen (EBV-EA) Induction
| Compound Studied | Cell Line | Inducing Agent | Reported Inhibition | Source(s) |
|---|
Blocking the interaction between viral proteins and host cell receptors is a key anti-viral strategy. For SARS-CoV-2, the human angiotensin-converting enzyme 2 (hACE2) is the primary receptor for viral entry. mdpi.comencyclopedia.pub While direct in vitro studies demonstrating the inhibition of hACE2 binding by this compound are not prominent, extensive research has been conducted on closely related compounds. For instance, Lucidenic acid A has been shown to inhibit hACE2 activity with an IC₅₀ value of 2 μmol/mL, thereby preventing the binding of the SARS-CoV-2 spike protein. mdpi.comencyclopedia.pubnu.edu.kznews-medical.netnih.gov
Although specific data on this compound's interaction with hACE2 is limited, molecular docking simulations have suggested other potential anti-viral targets. These computational studies have indicated that Lucidenic acids A, B, C, and N can bind to matrix metalloproteinase, leading to the proposal of their potential to inhibit the invasion of the hepatitis B virus. mdpi.comencyclopedia.pub
Antioxidant Mechanisms
The antioxidant properties of compounds are often evaluated through their ability to neutralize unstable molecules known as free radicals. Triterpenoids isolated from Ganoderma species are recognized for their antioxidant potential. researchgate.netresearchgate.net
In vitro assays are commonly used to measure the direct free-radical scavenging capacity of natural compounds. researchgate.net These assays often utilize stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or assess the neutralization of highly reactive oxygen species such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. researchgate.netnih.govmdpi.com
Studies on total triterpenoid extracts from Ganoderma lucidum, which contain a mixture of compounds including various lucidenic acids, have demonstrated significant free-radical scavenging abilities. researchgate.netfrontiersin.org For example, a terpene-rich fraction containing ganoderic acids, lucidenic acid B, and ganodermanontriol (B1230169) was identified as having the strongest protective effect against lipid peroxidation. nih.govfrontiersin.org Furthermore, research on extracts from Ganoderma neo-japonicum, in which this compound was an identified constituent, also showed antioxidant activity. nih.gov While these findings indicate that the class of compounds to which this compound belongs has direct antioxidant effects, specific quantitative data (e.g., IC₅₀ values) for the isolated this compound in DPPH, hydroxyl, or superoxide radical scavenging assays are not detailed in the reviewed literature.
Table 2: Summary of Antioxidant Activities of Related Triterpenoid Fractions
| Test | Subject of Study | Observed Activity | Source(s) |
|---|---|---|---|
| DPPH Radical Scavenging | Total Terpenes from G. lucidum | Showed potent DPPH radical scavenging capacity. | researchgate.net |
| Hydroxyl Radical Scavenging | Total Terpenes from G. lucidum | Demonstrated hydroxyl radical scavenging in a concentration-dependent manner. | researchgate.net |
Immunomodulatory Mechanisms
Bioactive compounds from Ganoderma are well-known for their immunomodulatory properties, which include influencing the function of key immune cells like macrophages and natural killer (NK) cells. nih.govjst.go.jpmdpi.com
Triterpenoids are considered major contributors to the immunomodulatory effects of Ganoderma. nih.govresearchgate.net Research suggests these compounds can enhance the body's innate immune response by affecting macrophage activity. Macrophages play a critical role in the immune system by engulfing pathogens and cellular debris through a process called phagocytosis. nih.gov
An in vivo study using zebrafish models demonstrated that extracts from Ganoderma lucidum spores, which contain this compound, could alleviate chemically induced macrophage deficiency. nih.govwindows.net The research found that the immunomodulatory activity, including a significant enhancement of the phagocytic function of macrophages, was positively correlated with the content of triterpenoids in the extract. nih.gov Similarly, other studies using triterpenoid-rich extracts or oils from Ganoderma have reported enhanced macrophage phagocytosis and NK cell cytotoxicity in mice. researchgate.net
While this compound has been identified as a chemical constituent in these immunoactive extracts, specific in vitro data quantifying the direct effect of the pure compound on immune cell function and phagocytic capability remains limited. frontiersin.org
Ecological and Biotechnological Significance of Lucidenic Acid N Production
Ecological Role in Fungal Growth and Interactions
While extensive research has focused on the pharmacological properties of Lucidenic Acid N, its specific ecological role in the life cycle and interactions of Ganoderma species is not yet fully elucidated. However, the function of triterpenoids as a class of secondary metabolites offers strong indications of their purpose. These compounds are generally not essential for primary growth but are thought to play crucial roles in the fungus's interaction with its environment.
The production and diversity of triterpenoids, including various lucidenic acids, can be significantly influenced by environmental and cultivation conditions. frontiersin.orgfrontiersin.org Studies have shown that the composition of the cultivation substrate—for instance, wood logs versus synthetic substrates—alters the profile and abundance of specific lucidenic and ganoderic acids in the fruiting bodies of G. lucidum. frontiersin.orgfrontiersin.orgnih.gov For example, the combined content of thirteen identified lucidenic acids, including this compound, was 2.19-fold greater in G. lucidum grown on wood logs compared to substitute substrates. frontiersin.org This suggests that the fungus modulates the synthesis of these compounds in response to its nutritional and physical environment, possibly as a defense mechanism against competing microorganisms or herbivores inherent to a natural wood substrate. frontiersin.orgnih.gov The variation in triterpenoid (B12794562) profiles between different fungal strains further supports the idea that these compounds are tailored for specific ecological niches and competitive interactions. nih.govresearchgate.net
Strategies for Enhanced Biosynthesis through Strain Development and Metabolic Engineering
The significant biological activities of lucidenic acids have driven research into methods for increasing their production yields, moving beyond reliance on natural cultivation. Key strategies involve the development of superior fungal strains and the application of metabolic engineering techniques to optimize biosynthetic pathways. nih.govfrontiersin.org
Strain Development has been approached through mutation breeding and controlled crossing. In one study, a new G. lucidum strain (GL_V2), developed through mutation breeding, showed a 1.4-fold increase in total triterpenoid content compared to a widely cultivated strain. nih.govresearchgate.net Another advanced breeding technique involves isolating mating-compatible monokaryotic strains from a dikaryotic parent strain. frontiersin.org These monokaryons can be genetically modified before being crossed (mono-mono crossing) to create a new dikaryotic strain with enhanced properties. frontiersin.org
Metabolic Engineering focuses on manipulating the genetic and regulatory elements of the triterpenoid biosynthetic pathway. A primary target is the overexpression of genes encoding rate-limiting enzymes. sjtu.edu.cn For instance, overexpressing the gene for 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in the mevalonate (B85504) pathway, led to a twofold improvement in ganoderic acid biosynthesis. sjtu.edu.cn More complex strategies involve the simultaneous overexpression of multiple genes. A recent study successfully created a new G. lucidum strain with higher ganoderic acid content by overexpressing the squalene (B77637) synthase gene (sqs) in one monokaryon and the Vitreoscilla hemoglobin gene (vgb)—which can improve oxygen availability—in a compatible monokaryon, followed by mating the two. frontiersin.org This resulted in significantly increased accumulation of squalene and lanosterol (B1674476), crucial intermediates in the pathway. frontiersin.org
Elicitation , the use of external stimuli to induce secondary metabolite production, is another effective strategy. Adding elicitors such as cellulase (B1617823) or salicylic (B10762653) acid (SA) to G. lucidum cultures has been shown to enhance the production of ganoderic acids. researchgate.netplos.org SA treatment, for example, increased triterpenoid content by up-regulating the expression of six key biosynthetic genes, including hmgr and sqs. plos.org
**Table 1: Research Findings on Enhanced Triterpenoid Biosynthesis in *Ganoderma lucidum***
| Strategy | Method | Key Findings | Reference(s) |
|---|---|---|---|
| Strain Development | Mutation Breeding | A new strain (GL_V2) exhibited a 1.4-fold increase in total triterpenoid content compared to the parent strain (GL_V1). | nih.gov, researchgate.net |
| Strain Development | Mono-Mono Crossing | Crossing a monokaryon overexpressing the squalene synthase gene (sqs) with one overexpressing the Vitreoscilla hemoglobin gene (vgb) yielded a strain with significantly higher contents of individual Ganoderic Acids (GA-T, -S, -Me, -P). | frontiersin.org |
| Metabolic Engineering | Gene Overexpression | Overexpression of the 3-hydroxy-3-methylglutaryl coenzyme A reductase (hmgr) gene resulted in a twofold increase in ganoderic acid biosynthesis. | sjtu.edu.cn |
| Metabolic Engineering | Gene Overexpression | Overexpression of sqs and vgb in a mated strain increased squalene and lanosterol accumulation by 2.35- and 1.75-fold, respectively. | frontiersin.org |
| Elicitation | Addition of Salicylic Acid (SA) | SA induction increased total triterpenoid content by 23.32% and upregulated key biosynthetic genes. However, it decreased the content of Lucidenic Acid A. | plos.org |
| Cultivation Method | Substrate Variation | Cultivation on wood logs resulted in a 2.19-fold higher content of total lucidenic acids compared to substitute substrates. | frontiersin.org |
Bioactivity-Guided Fractionation and Discovery of Novel this compound Analogues
The discovery of this compound and its analogues has often been accomplished through bioactivity-guided fractionation. chemfaces.comnih.gov This process involves separating crude extracts of Ganoderma fruiting bodies into different fractions using chromatographic techniques. bvsalud.orgchemfaces.com Each fraction is then tested for a specific biological activity, such as anti-invasive, cytotoxic, or antioxidant effects. chemfaces.comnih.govscielo.org.mx The most active fractions are subjected to further separation and purification until individual compounds responsible for the activity are isolated and identified. nih.gov
For example, researchers investigating the anti-invasive effects on human hepatoma cells separated an ethanol (B145695) extract of a G. lucidum strain and isolated four major triterpenoids: lucidenic acids A, B, C, and N. chemfaces.comdoi.org All four compounds showed significant inhibitory effects on cancer cell invasion, confirming them as bioactive components. chemfaces.com Similarly, bioassay-guided isolation based on antioxidative activity led to a terpene-rich fraction from which compounds including lucidenic acid B were identified. nih.gov
This methodology has been instrumental in identifying a wide array of lucidenic acid analogues from various Ganoderma species. mdpi.com These analogues share the core C27 lanostane (B1242432) skeleton but differ in the position and type of functional groups, leading to a diversity of structures. frontiersin.orgmdpi.com Modern techniques such as mass spectrometry molecular networking are now being used to accelerate the discovery and identification of these novel analogues from complex extracts. frontiersin.org
Future Research Trajectories for Lucidenic Acid N
Identification of Novel Molecular Targets and Signaling Pathways
While preliminary studies have highlighted the therapeutic potential of Lucidenic acid N, a comprehensive understanding of its molecular mechanisms is still in its infancy. Future research will need to pivot towards the precise identification of its direct molecular targets and the intricate signaling pathways it modulates.
Current evidence suggests that this compound exerts cytotoxic effects against a range of cancer cell lines, including colon, liver, and leukemia cells. encyclopedia.pubmdpi.com Furthermore, it has demonstrated neuroprotective properties through the inhibition of acetylcholinesterase and butyrylcholinesterase. encyclopedia.pubmdpi.com Molecular docking studies have proposed potential interactions with matrix metalloproteinases, which could be linked to its anti-invasive properties in cancer. encyclopedia.pubscispace.com However, these findings are largely preliminary and necessitate further validation.
Future investigations should employ a multi-pronged approach to uncover novel targets. High-throughput screening of compound libraries against diverse protein targets, coupled with affinity chromatography-mass spectrometry, could directly identify binding partners of this compound. Furthermore, advanced proteomic and transcriptomic analyses of cells treated with this compound will be instrumental in mapping the downstream signaling cascades it affects. For instance, its reported influence on the MAPK/ERK signaling pathway and the transcription factors NF-κB and AP-1 warrants deeper investigation to understand its role in cellular processes such as proliferation, inflammation, and apoptosis. nih.govencyclopedia.pub
A summary of currently suggested and potential future molecular targets for this compound is presented in Table 1.
| Potential Molecular Target Class | Specific Examples | Associated Biological Activity | Future Research Focus |
| Enzymes | Acetylcholinesterase, Butyrylcholinesterase, Matrix Metalloproteinases | Neuroprotection, Anti-cancer metastasis | Validation of direct inhibition and exploration of other enzymatic targets. |
| Transcription Factors | NF-κB, AP-1 | Anti-inflammatory, Anti-cancer | Elucidation of the precise mechanism of modulation (e.g., inhibition of nuclear translocation, DNA binding). |
| Cell Cycle Regulators | Cyclin-dependent kinases (CDKs), Cyclins | Anti-cancer | Investigation into the specific components of the cell cycle machinery affected by this compound. |
| Apoptotic Proteins | Caspases, Bcl-2 family proteins | Anti-cancer | Determination of its role in initiating and executing apoptosis. |
Development of Advanced Analytical Platforms for Comprehensive Metabolomic Profiling
A significant hurdle in the study of this compound and other triterpenoids is the complexity of their chemical structures and their presence in intricate biological matrices. The development of more sophisticated analytical platforms is crucial for accurate and comprehensive metabolomic profiling.
Current methods for the analysis of triterpenoids predominantly rely on high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com While effective to a degree, these techniques face challenges with the structural similarity among different triterpenoids and their often-low UV absorbance, which can limit sensitivity and resolution. nih.govxjtu.edu.cn
The future of metabolomic profiling for this compound lies in the integration of hyphenated analytical techniques and the adoption of novel methodologies. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, will offer superior separation and more accurate mass determination, facilitating the identification of this compound and its metabolites in complex mixtures. mdpi.comresearchgate.net Furthermore, the application of techniques like Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry (LC-SPE-NMR/MS) can provide unambiguous structural elucidation of novel lucidenic acid-related compounds. mdpi.comresearchgate.net
To overcome the challenge of low sensitivity, the development of novel derivatization strategies will be essential. nih.govxjtu.edu.cn These methods can introduce chromophores or ionizable groups to the this compound molecule, enhancing its detection by UV or mass spectrometry. The future will likely see the design of derivatizing agents that are highly specific for the functional groups present in this compound, thereby improving the selectivity and sensitivity of analytical methods.
Strategic Biosynthetic Engineering for Optimized and Sustainable Production
The natural abundance of this compound in Ganoderma lucidum is relatively low, making its extraction for research and potential therapeutic applications a costly and unsustainable process. Strategic biosynthetic engineering in microbial hosts presents a promising avenue for the optimized and sustainable production of this valuable compound.
The biosynthesis of triterpenoids in nature involves complex pathways, starting from the cyclization of 2,3-oxidosqualene (B107256), followed by a series of modifications catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s). nih.gov The heterologous expression of these pathways in well-characterized microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been successfully demonstrated for other terpenoids. nih.govfrontiersin.org
Future research in this area should focus on several key strategies. Firstly, the complete biosynthetic pathway of this compound needs to be elucidated, including the identification and characterization of all the enzymes involved. This will likely require a combination of genomic, transcriptomic, and enzymatic studies on Ganoderma lucidum. Once the pathway is known, the genes encoding these enzymes can be introduced into a suitable microbial host.
A significant challenge in the microbial production of triterpenoids is the often low expression and activity of plant or fungal P450s in bacteria or yeast. nih.gov Protein engineering of these enzymes will be a critical future direction to improve their stability, solubility, and catalytic efficiency in the heterologous host. nih.gov Furthermore, metabolic engineering of the host organism to increase the supply of the precursor molecule, 2,3-oxidosqualene, will be essential for achieving high yields of this compound. This can be achieved by overexpressing key enzymes in the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. frontiersin.org
A comparison of potential microbial production hosts for this compound is provided in Table 2.
| Microbial Host | Advantages | Challenges | Future Engineering Strategies |
| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. | Lack of post-translational modifications, potential for protein misfolding, membrane localization of P450s. | Codon optimization, chaperone co-expression, engineering of P450 reductase systems. |
| Saccharomyces cerevisiae | Eukaryotic host, capable of post-translational modifications, generally regarded as safe (GRAS). | Slower growth than E. coli, potential for product degradation. | Overexpression of precursor pathways, compartmentalization of the biosynthetic pathway. |
Rational Design and Synthesis of this compound Semi-Synthetic Derivatives for Enhanced Bioactivity
The chemical scaffold of this compound provides a versatile platform for the rational design and synthesis of semi-synthetic derivatives with potentially enhanced bioactivity, improved pharmacokinetic properties, and reduced toxicity.
The concept of modifying natural products to improve their therapeutic profiles is a well-established strategy in drug discovery. For triterpenoids, chemical modifications can lead to compounds with significantly increased potency and selectivity. A notable example is the development of Butyl lucidenate N, a derivative of this compound, which has shown inhibitory effects on adipogenesis. mdpi.com
Future research should focus on a structure-activity relationship (SAR) guided approach to the semi-synthesis of this compound derivatives. This will involve the targeted modification of specific functional groups on the this compound molecule, such as the hydroxyl and carboxyl groups, and the tetracyclic ring system. Computational modeling and molecular docking studies can be employed to predict the binding of designed derivatives to specific protein targets, thereby guiding the synthetic efforts.
The synthesis of a library of this compound derivatives will allow for systematic screening for a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Promising candidates can then be further optimized to improve their drug-like properties, such as solubility and bioavailability. This rational approach to the design and synthesis of semi-synthetic derivatives holds the potential to unlock the full therapeutic promise of this compound.
Q & A
Q. What are the primary pharmacological activities of lucidenic acid N, and what experimental models have been used to validate these effects?
this compound exhibits anti-cancer, antiviral, neuroprotective, and anti-hyperlipidemic activities. Key studies include:
- Anti-cancer : Cytotoxicity assays in prostate cancer (PC-3), leukemia (HL-60), liver cancer (HepG2), and lung cancer (A549) cell lines, with apoptosis induction via caspase-9/-3 activation .
- Anti-hyperlipidemia : Reduction of triglyceride accumulation (30%) in 3T3-L1 preadipocytes .
- Neuroprotection : In vitro models assessing oxidative stress mitigation in neuronal cells .
- Antiviral : Inhibition of viral replication in THP-1 monocytic cells, often synergizing with LPS to modulate p38/JNK MAPK pathways .
Q. What standardized protocols are recommended for isolating this compound from Ganoderma species?
Isolation typically involves:
Q. How does the molecular structure of this compound influence its bioactivity?
The tetracyclic triterpenoid structure (CHO) includes:
- Functional groups : Hydroxyl and carboxyl moieties enhancing solubility and receptor binding .
- Stereochemical features : Three H-bond donors and six acceptors, critical for interactions with apoptotic proteins (e.g., caspases) and lipid metabolism enzymes .
- Comparative studies with analogs (e.g., lucidenic acid C) suggest structural specificity in MMP-9 inhibition and anti-invasive effects .
Advanced Research Questions
Q. What methodological challenges arise when studying this compound’s synergistic effects with conventional therapies?
- Experimental design : Dose-response matrices (e.g., this compound + doxorubicin in HeLa cells) require rigorous controls to distinguish additive vs. synergistic effects .
- Mechanistic ambiguity : Synergy with chemotherapeutics may involve oxidative stress amplification or DNA damage pathways, necessitating ROS assays (e.g., DCFH-DA) and comet assays .
- Data interpretation : Use Bliss independence or Chou-Talalay models to quantify synergy, ensuring statistical validation via ANOVA .
Q. How can researchers resolve contradictions in reported anti-inflammatory vs. pro-lipidemic effects of this compound?
- Context-dependent activity : Anti-inflammatory effects (e.g., TNF-α suppression in THP-1 cells) may dominate in immune models, while lipid reduction is observed in metabolic assays .
- Dose variability : Low doses (≤10 μM) may suppress cytokines, while higher doses (≥50 μM) target lipid pathways. Validate using dual-reporter assays (e.g., NF-κB/PPAR-γ luciferase) .
- Model specificity : Test cross-activity in co-culture systems (e.g., macrophages + adipocytes) to mimic in vivo complexity .
Q. What advanced techniques are critical for elucidating this compound’s multi-target mechanisms?
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cancer cells (e.g., apoptosis regulators like Bcl-2/Bax) .
- Molecular docking : Predict binding affinities with caspase-3 or LDL receptors using AutoDock Vina, validated by SPR or ITC .
- Metabolomics : LC-MS/MS profiling to map lipidome changes in hyperlipidemic models .
Q. How should researchers address reproducibility issues in this compound studies across Ganoderma species?
- Source authentication : Use DNA barcoding (ITS region) to confirm species (e.g., G. lucidum vs. G. tsugae) .
- Standardized extraction : Adopt CO supercritical fluid extraction for consistent triterpenoid yields .
- Batch documentation : Report UV/IR spectra and chromatographic fingerprints for raw material traceability .
Methodological Guidelines
- Cytotoxicity assays : Use MTT/WST-1 in ≥3 cell lines, with IC calculations via nonlinear regression (GraphPad Prism) .
- Apoptosis validation : Annexin V/PI flow cytometry paired with Western blotting for caspase cleavage .
- Anti-viral models : Include plaque reduction assays and qRT-PCR for viral load quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
